![molecular formula C10H16N4 B3162123 [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine CAS No. 876144-84-2](/img/structure/B3162123.png)
[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular formula of this compound is CHN . Its average mass is 191.273 Da and its monoisotopic mass is 191.142242 Da . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 338.4±12.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 58.2±3.0 kJ/mol . The flash point is 158.4±19.6 °C . The index of refraction is 1.552 . The molar refractivity is 57.4±0.3 cm3 . The polar surface area is 42 Å2 . The polarizability is 22.8±0.5 10-24 cm3 . The surface tension is 44.5±3.0 dyne/cm . The molar volume is 179.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Bone Disorder Treatment
The compound [1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl]methanamine was identified as a potential candidate for treating bone disorders. It targets the Wnt beta-catenin cellular messaging system and showed promising results in increasing the trabecular bone formation rate in ovariectomized rats when administered orally, indicating its potential in bone health applications (Pelletier et al., 2009).
Synthesis Methods
A study proposed a new synthesis method for 3-(Pyrrolidin-1-yl)piperidine, highlighting its significant role in medicinal chemistry. The method is beneficial for producing large quantities and may be applicable to the synthesis of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine, showing the compound's relevance in the synthesis of structurally complex molecules (Smaliy et al., 2011).
Anti-angiogenic and DNA Cleavage Activities
Novel derivatives containing the [1-(Pyrimidin-4-yl)piperidin-4-yl] structure exhibited significant anti-angiogenic and DNA cleavage activities. These findings indicate the compound's potential in developing anticancer agents by influencing both the formation of blood vessels (anti-angiogenic) and interacting with DNA (Kambappa et al., 2017).
ERK1/2 Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists
Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which is structurally similar to this compound, were found to be potent "biased agonists" of serotonin 5-HT1A receptors, preferring ERK1/2 phosphorylation. This property showed potential for these compounds as antidepressant drug candidates, highlighting the structural family's relevance in neuropsychiatric disorder treatment (Sniecikowska et al., 2019).
Corrosion Inhibition
Piperidine derivatives, closely related to this compound, demonstrated potential as corrosion inhibitors for iron, suggesting applications in material science and engineering. Their adsorption and corrosion inhibition properties were highlighted through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
The primary targets of [1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in the regulation of cellular processes such as cell division, gene expression, and metabolism.
Biochemical Pathways
Given its targets, it is likely that it impacts pathways related to cellular processes regulated by camp-dependent protein kinases .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of processes regulated by its target proteins. These effects could include changes in cell division rates, alterations in gene expression patterns, and modifications to metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .
Safety and Hazards
Propiedades
IUPAC Name |
(1-pyrimidin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10/h1,4,8-9H,2-3,5-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQIYEUEAKMJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
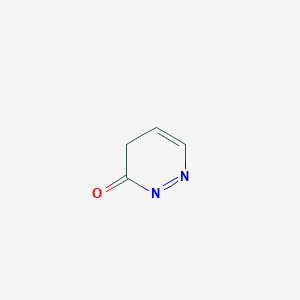
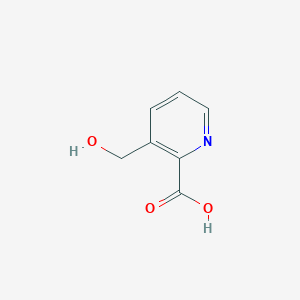
![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
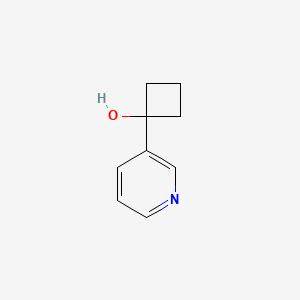
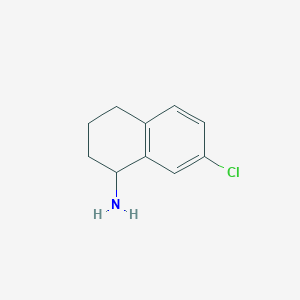
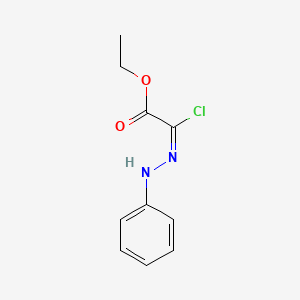
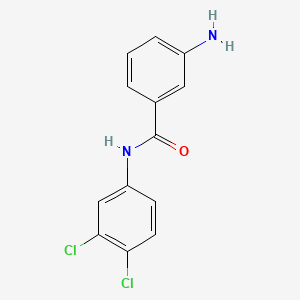
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)


![(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3162140.png)